molecular formula C19H22N2O B14111464 10-(4-(Dimethylamino)butyl)acridin-9(10H)-one

10-(4-(Dimethylamino)butyl)acridin-9(10H)-one

Cat. No.: B14111464
M. Wt: 294.4 g/mol
InChI Key: BOBLGPNSQYBMLG-UHFFFAOYSA-N
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Description

10-(4-(Dimethylamino)butyl)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(Dimethylamino)butyl)acridin-9(10H)-one typically involves the reaction of acridone with 4-(dimethylamino)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

10-(4-(Dimethylamino)butyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acridine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted acridines.

Scientific Research Applications

10-(4-(Dimethylamino)butyl)acridin-9(10H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.

    Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The compound exerts its effects primarily through intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The molecular targets include topoisomerase enzymes, which are crucial for DNA unwinding and replication. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-(Dimethylamino)butyl)acridin-9(10H)-one stands out due to its specific structural modification, which enhances its ability to intercalate into DNA and its potential applications in medicinal chemistry. Its dimethylamino group provides additional sites for chemical modification, making it a versatile compound for further research and development.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

10-[4-(dimethylamino)butyl]acridin-9-one

InChI

InChI=1S/C19H22N2O/c1-20(2)13-7-8-14-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,7-8,13-14H2,1-2H3

InChI Key

BOBLGPNSQYBMLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

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